![molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5](/img/structure/B13736434.png)
4-Methoxythieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxy group attached at the 4-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with formamidine acetate, followed by cyclization to form the pyrimidine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide
Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases and pathways involved in cancer progression
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase involved in cell growth and survival. By binding to the ATP-acceptor site of FGFR1, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation .
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidine: Lacks the methoxy group but shares the core structure.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrrole ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine: Differs in the position of the thiophene ring fusion
Uniqueness: 4-Methoxythieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
14080-52-5 |
|---|---|
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
Clave InChI |
MLVDSDPLMDXUJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CSC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
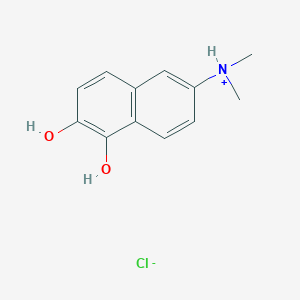

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
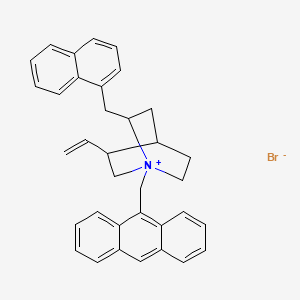
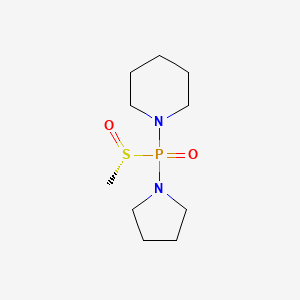
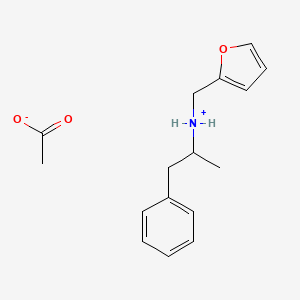
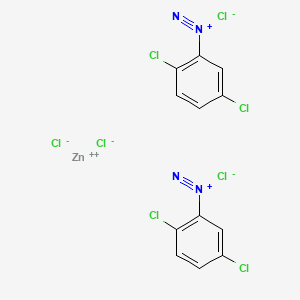


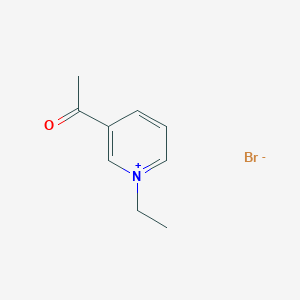
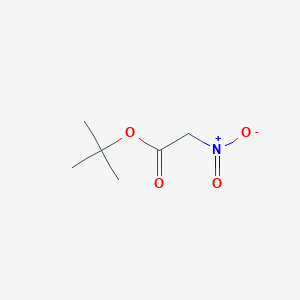
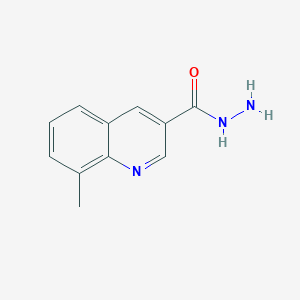
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
